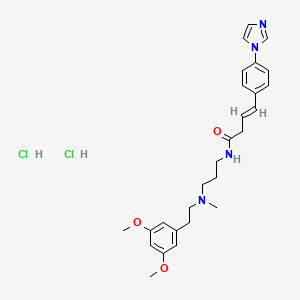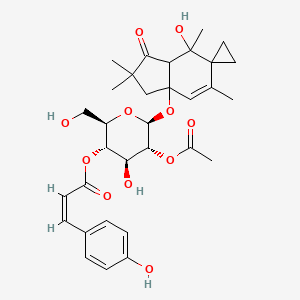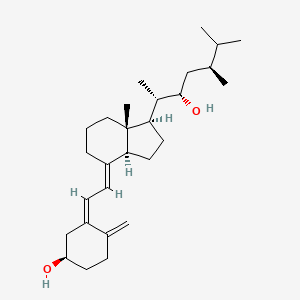![molecular formula C19H17BrN2O3 B1237180 5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile is an aromatic ketone.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : A study by Lujan-Montelongo and Fleming (2014) focused on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a related compound. The synthesis involved a series of reactions that may be relevant for the synthesis of the queried compound (Lujan-Montelongo & Fleming, 2014).
Regioselective Heterocyclization : Majumdar, Samanta, and Basu (2003) described the regioselective heterocyclization of a similar compound, which might provide insights into the reactivity and potential applications of the queried chemical (Majumdar, Samanta, & Basu, 2003).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored cycloadditions of α,β-unsaturated-acyl cyanides, a process that might be applicable in the synthesis or modification of the queried compound (Zhuo, Wyler, & Schenk, 1995).
Biological Evaluation of Similar Compounds : Hemel et al. (1994) conducted a synthesis and biological evaluation of acyclic pyridine C-nucleosides, which might offer insights into the potential biological activities of related pyridine derivatives (Hemel et al., 1994).
Synthesis of Medorinone Analogues : Singh, Lesher, and Brundage (1991) worked on synthesizing analogues of Medorinone, a process that involves the synthesis of pyridinecarbonitriles, potentially relevant to the chemical (Singh, Lesher, & Brundage, 1991).
Novel Heterocyclic System Synthesis : Bondarenko et al. (2016) synthesized derivatives containing pyridine-3-carbonitrile, highlighting the versatility of such compounds in creating novel heterocyclic systems (Bondarenko et al., 2016).
Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) investigated 2,4-diaminopyrimidine derivatives for antiretroviral activity, which could be relevant for studying similar pyridine-based compounds (Hocková et al., 2003).
Propriétés
Formule moléculaire |
C19H17BrN2O3 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
5-(5-bromo-2-hydroxybenzoyl)-1-cyclohexyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O3/c20-14-6-7-17(23)16(9-14)18(24)13-8-12(10-21)19(25)22(11-13)15-4-2-1-3-5-15/h6-9,11,15,23H,1-5H2 |
Clé InChI |
WTAVOSVJMMSCTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide](/img/structure/B1237101.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-4-thiazolyl]-4-quinazolinamine](/img/structure/B1237106.png)




![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)


![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)
![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)